Cas no 51490-07-4 (1,2-di(furan-2-yl)ethanone)

1,2-di(furan-2-yl)ethanone structure
Product name:1,2-di(furan-2-yl)ethanone
1,2-di(furan-2-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1,2-di(furan-2-yl)ethanone
- 51490-07-4
- 1,2-di(2-furyl)ethanone
- DB-291008
- DTXSID401313399
- 1,2-Di-2-furanylethanone
- SCHEMBL6490422
- AKOS015906389
- 1,2-bis(furan-2-yl)-ethanone
- furfuryl furyl ketone
- IUJVFEIAUZULLR-UHFFFAOYSA-N
- 1,2-Di-furan-2-yl-ethanone
-
- Inchi: InChI=1S/C10H8O3/c11-9(10-4-2-6-13-10)7-8-3-1-5-12-8/h1-6H,7H2
- InChI Key: IUJVFEIAUZULLR-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 176.047344113Da
- Monoisotopic Mass: 176.047344113Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 43.4Ų
1,2-di(furan-2-yl)ethanone Related Literature
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1. The reduction of α-silyloxy ketones using phenyldimethylsilyllithiumIan Fleming,Richard S. Roberts,Stephen C. Smith J. Chem. Soc. Perkin Trans. 1 1998 1215
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Yanxia Liu,Min Wang,Jinsheng Zhao,Chuansheng Cui,Jifeng Liu RSC Adv. 2014 4 52712
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